molecular formula C8H13NO2 B13173317 Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate

Cat. No.: B13173317
M. Wt: 155.19 g/mol
InChI Key: ZVIIBYZHZFJNKO-UHFFFAOYSA-N
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Description

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate (CAS 1785562-14-2) is a bicyclic compound of significant interest in medicinal chemistry, particularly as a versatile synthetic building block. Its molecular formula is C8H13NO2 and it has a molecular weight of 155.19 g/mol . The unique, strained bicyclo[3.1.0]hexane scaffold serves as a privileged structure for developing novel pharmacologically active molecules. This compound is structurally related to a class of bioactive molecules that act on the metabotropic glutamate receptor (mGluR) system. Specifically, aminobicyclo[3.1.0]hexane derivatives are recognized as potent and selective agonists for Group II metabotropic glutamate receptors (mGluR2/3) . These receptors are G protein-coupled receptors (GPCRs) that are widely expressed in the central nervous system and play a critical role in modulating synaptic transmission and neuronal excitability . Activation of Group II mGluRs typically inhibits adenylyl cyclase and regulates calcium and potassium channels, producing a presynaptic inhibition of neurotransmitter release . Due to this mechanism, research compounds based on the aminobicyclo[3.1.0]hexane core, such as LY379268, have shown substantial therapeutic potential in preclinical studies for various neurological and psychiatric disorders. These applications include the treatment of psychosis, anxiety, epilepsy, and pain, as Group II mGluR agonists can counteract glutamate hyperactivation often associated with these conditions . As a key intermediate, this compound provides researchers with a critical starting point for the synthesis of more complex receptor agonists, positive allosteric modulators (PAMs), and other tool compounds for probing glutamatergic signaling pathways . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

Molecular Formula

C8H13NO2

Molecular Weight

155.19 g/mol

IUPAC Name

methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate

InChI

InChI=1S/C8H13NO2/c1-11-7(10)8-3-2-6(9)5(8)4-8/h5-6H,2-4,9H2,1H3

InChI Key

ZVIIBYZHZFJNKO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C12CCC(C1C2)N

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amine derivatives.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reducing agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

    Nucleophiles: Such as alkyl halides or acyl chlorides for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.

Scientific Research Applications

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a bicyclo[3.1.0] framework, an amino group, and a carboxylate ester functional group. It has a molecular weight of 155.19 g/mol. This compound has garnered interest for its applications in medicinal chemistry, organic synthesis, and biological research, owing to its unique properties and reactivity.

Scientific Research Applications

This compound serves as a building block in synthesizing complex organic molecules. The amino group can form hydrogen bonds, potentially enhancing its affinity for biological targets like enzymes and receptors, which could modulate enzymatic activity or receptor signaling pathways. Studies suggest that it can interact with specific receptors or enzymes, influencing biological processes, with ongoing investigations into the precise mechanisms.

Comparison with Similar Bicyclic Compounds

This compound's specific bicyclic structure imparts distinct chemical and biological properties compared to other similar compounds.

Compound NameStructural FeaturesUnique Properties
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylateDifferent ring size (bicyclo[2.1.1])Varies in reactivity due to ring strain differences
Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylateLarger bicyclic structure (bicyclo[3.1.1])May exhibit different biological interactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylateOctane-based structurePotentially different pharmacokinetics due to larger size

mGluR Agonists

Mechanism of Action

The mechanism by which methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves interactions with specific molecular targets and pathways. While detailed mechanisms are not extensively documented, the compound’s structure suggests it may interact with enzymes or receptors, influencing biological processes.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Electron-withdrawing groups (e.g., bromine in 27a ) enhance reactivity in nucleophilic substitutions, enabling downstream functionalization . Conversely, bulky groups (e.g., isopropyl in 15 ) reduce yields due to steric hindrance .
  • Bioactivity: Compounds like 15 exhibit enhanced adenosine receptor affinity due to the chlorothiophenylethynyl group, suggesting the amino-ester scaffold’s versatility in drug discovery .

Bicycloalkane Isosteres with Varying Ring Sizes

Comparisons with bicyclo[m.n.k]alkanes of different bridge sizes highlight the impact of ring strain and geometry:

Compound Name Bicyclo System Molecular Weight Functional Groups Key Properties Reference
Methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate [2.2.1]heptane N/A -NH₂, -COOCH₃ Reduced ring strain; higher stability
Methyl 4-cyanobicyclo[2.1.1]hexane-1-carboxylate [2.1.1]hexane 165.19 -CN, -COOCH₃ High electrophilicity from cyano group
Methyl 4-oxobicyclo[4.1.0]heptane-1-carboxylate [4.1.0]heptane 168.19 -C=O, -COOCH₃ Ketone functionality enables redox chemistry

Key Observations :

  • Ring Strain : The [3.1.0]hexane system exhibits higher strain than [2.2.1]heptane, enhancing reactivity but reducing thermal stability .
  • Functional Group Compatibility : The [2.1.1]hexane scaffold accommodates strong electron-withdrawing groups (e.g., -CN) without ring distortion, unlike the more strained [3.1.0] system .

Functional Group Variations in Bicyclic Carboxylates

The nature and position of functional groups significantly influence physicochemical and biological behavior:

Compound Name Functional Groups Boiling Point Hazard Profile Applications Reference
This compound -NH₂, -COOCH₃ N/A Likely low toxicity Drug discovery, enzyme inhibition
Ethyl 2-oxo-3-oxabicyclo[3.1.0]hexane-1-carboxylate -O-C=O, -COOCH₂CH₃ No data H315 (skin irritation) Synthetic intermediate
Methyl 4-(tert-butoxycarbonylamino)bicyclo[2.1.1]hexane-1-carboxylate -NHBoc, -COOCH₃ N/A Stable under basic conditions Peptide mimetics

Key Observations :

  • Amino vs. Oxo Groups: The amino group in the target compound supports hydrogen bonding, critical for target binding in bioactive molecules, whereas oxo groups (e.g., in 12) increase electrophilicity but may introduce toxicity risks .
  • Protection Strategies : tert-Butoxycarbonyl (Boc) protection in bicyclo[2.1.1]hexane derivatives improves stability during synthetic steps, a strategy applicable to the target compound .

Biological Activity

Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention in the fields of medicinal chemistry and biological research due to its unique structural properties and potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, interactions with biomolecules, and potential therapeutic applications.

Chemical Structure and Properties

This compound features a bicyclic structure characterized by a bicyclo[3.1.0] framework, an amino group, and a carboxylate ester functional group. The molecular formula is C8H13NO2C_8H_{13}NO_2 with a molecular weight of 155.19 g/mol. The bicyclic nature contributes to its unique reactivity and interaction capabilities with biological systems.

The biological activity of this compound is primarily attributed to its ability to interact with various biomolecules, including enzymes and receptors:

  • Hydrogen Bonding : The amino group in the compound can form hydrogen bonds with biological targets, enhancing its affinity for specific enzymes or receptors.
  • Modulation of Enzymatic Activity : Initial studies suggest that this compound may influence enzymatic pathways by acting as an inhibitor or modulator, potentially leading to therapeutic effects in various diseases .

Biological Activity and Case Studies

Research has shown that this compound exhibits significant biological activity across several domains:

1. Neuropharmacology

  • A study investigated the effects of similar bicyclic compounds on metabotropic glutamate receptors (mGluRs), indicating that modifications in the bicyclic structure can influence receptor activity and downstream signaling pathways .
  • Compounds structurally related to methyl 4-aminobicyclo[3.1.0]hexane have shown selective agonist activity at mGlu2 receptors, suggesting potential applications in treating neurological disorders.

2. Medicinal Chemistry

  • The compound has been explored as a precursor for drug development due to its structural features that may enhance bioavailability and efficacy in therapeutic applications.
  • Studies suggest that the compound may act on specific pathways involved in pain modulation, inflammation, and metabolic regulation .

Comparative Analysis with Similar Compounds

To understand the uniqueness of this compound, it is essential to compare it with similar bicyclic compounds:

Compound NameStructural FeaturesUnique Properties
Methyl 4-aminobicyclo[2.1.1]hexane-1-carboxylateDifferent ring sizeVaries in reactivity due to ring strain differences
Methyl 4-aminobicyclo[3.1.1]hexane-1-carboxylateLarger bicyclic structureMay exhibit different biological interactions
Methyl 4-aminobicyclo[2.2.2]octane-1-carboxylateOctane-based structurePotentially different pharmacokinetics due to larger size

This table highlights how the unique bicyclic structure of this compound imparts distinct chemical and biological properties compared to its analogs.

Future Directions in Research

The promising biological activity of this compound warrants further investigation into its pharmacological potential:

  • Therapeutic Applications : Future studies should focus on elucidating its mechanisms of action in specific disease models to assess its viability as a therapeutic agent.
  • Structure-Activity Relationship (SAR) : Research should explore modifications to the compound's structure to enhance its efficacy and selectivity towards desired biological targets.

Q & A

Q. What are the common synthetic routes for Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate, and how do reaction conditions influence yield?

The compound is typically synthesized via multicomponent cascade cyclization reactions. For example, electrocatalytic methods using aldehydes, malononitrile, and methanol under basic conditions yield bicyclic systems with moderate-to-high stereoselectivity (60–80% yields) . Alternative approaches include DCC-mediated coupling of intermediates with methanol, achieving 68% yield in nucleoside analog synthesis . Key variables are temperature, solvent polarity, and catalyst choice (e.g., DMAP for esterification).

Q. Which analytical techniques are critical for structural characterization of this bicyclic compound?

Nuclear Magnetic Resonance (NMR) spectroscopy (e.g., 1^1H, 13^13C) is essential for confirming stereochemistry and ring fusion. High-Resolution Mass Spectrometry (HRMS) validates molecular weight (e.g., observed 434.1603 vs. calculated 434.1595 for a related derivative ). X-ray crystallography can resolve ambiguities in bicyclic conformations, as demonstrated for analogs like ethyl 6-oxabicyclo[3.1.0]hexane-3-carboxylate .

Q. What are the primary research applications of this compound in organic chemistry?

It serves as a rigid scaffold for drug discovery, particularly in nucleoside analogs targeting adenosine receptors . Its bicyclic structure also aids in studying strain-driven reactivity, such as cyclopropane ring-opening mechanisms .

Advanced Research Questions

Q. How can stereochemical purity be ensured during synthesis, given the compound’s fused bicyclic system?

Chiral catalysts (e.g., organocatalysts) or chiral stationary phase chromatography are employed to isolate enantiomers. For example, PharmaBlock Sciences reported rel-(1R,5S,6r)-stereoisomers using chiral HPLC, achieving >97% enantiomeric excess . Computational modeling (DFT) predicts steric effects to optimize reaction pathways .

Q. What mechanistic insights explain contradictory yields in electrocatalytic vs. thermal cyclization methods?

Electrocatalytic methods (e.g., using Pt electrodes) promote single-electron transfer, stabilizing intermediates and reducing side reactions (70–80% yields) . Thermal methods may induce epimerization or ring strain, lowering yields to 50–60%. Kinetic studies using in-situ IR spectroscopy can track intermediate stability .

Q. How do researchers address discrepancies in biological activity data across analogs?

Structure-activity relationship (SAR) studies compare substituent effects. For instance, replacing the methyl ester with isopropyl in nucleoside analogs increased adenosine receptor binding affinity (Ki from 12 nM to 5 nM) . Contradictions may arise from assay conditions (e.g., buffer pH, cell lines), necessitating dose-response validation .

Q. What computational strategies predict the compound’s reactivity in novel reactions?

Density Functional Theory (DFT) calculates transition-state energies for cyclopropane ring-opening or amine functionalization. Molecular docking (e.g., AutoDock Vina) models interactions with biological targets like GPCRs, guiding rational design .

Methodological Challenges

Q. How can solubility limitations of bicyclic carboxylates be overcome in aqueous assays?

Co-solvents (DMSO/water mixtures) or pro-drug strategies (e.g., ester-to-acid hydrolysis) enhance solubility. PharmaBlock’s methyl 4-aminobicyclo[2.2.1]heptane-1-carboxylate derivatives use PEGylation for in vivo studies .

Q. What purification techniques resolve closely related bicyclic byproducts?

Flash chromatography (silica gel, ethyl acetate/hexane gradients) separates diastereomers. Reverse-phase HPLC (C18 column, acetonitrile/water) isolates polar impurities, as shown for azabicyclo[3.1.0]hexane intermediates .

Q. How does the compound’s stability vary under storage conditions?

The amine group and strained bicyclic system make it prone to oxidation and hydrolysis. Storage under inert gas (argon) at -20°C in anhydrous DMF or DCM preserves integrity >6 months .

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